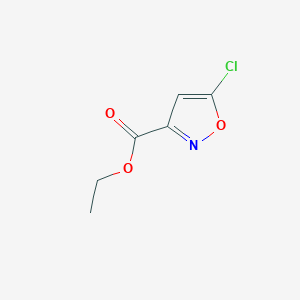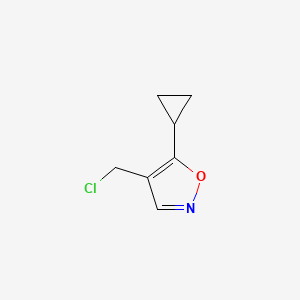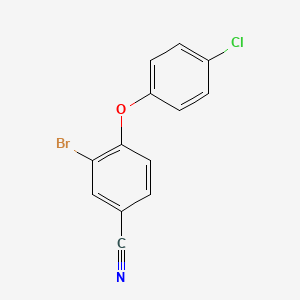
5-Chloroisoxazole-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5-chloroisoxazole-3-carboxylate is a chemical compound with the molecular formula C6H6ClNO3 . It has a molecular weight of 175.57 . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Ethyl 5-chloroisoxazole-3-carboxylate is1S/C6H6ClNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 . This code represents the specific structure of the molecule. Physical And Chemical Properties Analysis
Ethyl 5-chloroisoxazole-3-carboxylate is a liquid at room temperature . It has a molecular weight of 175.57 . The compound is typically stored in a dry environment at temperatures between 2-8°C .Applications De Recherche Scientifique
Pharmacologie : Synthèse et développement de médicaments
Le 5-chloroisoxazole-3-carboxylate d'éthyle est utilisé en pharmacologie pour la synthèse de divers médicaments. Son cycle isoxazole est un motif courant dans les produits pharmaceutiques en raison de sa ressemblance avec la pyridine, offrant des propriétés électroniques similaires mais avec une stabilité métabolique accrue. Le composé sert de brique dans la construction de molécules plus complexes qui présentent une activité biologique, telles que les agents anti-inflammatoires, antiviraux et anticancéreux .
Synthèse organique : Brique pour les composés hétérocycliques
En chimie organique, le this compound est un réactif précieux pour la synthèse de composés hétérocycliques. Il subit diverses réactions chimiques, y compris les cycloadditions, pour former des cycles isoxazole, une structure de base dans de nombreux produits naturels et ingrédients pharmaceutiques actifs. Ce composé est particulièrement important dans les voies de synthèse sans métal, qui sont plus respectueuses de l'environnement et plus rentables .
Science des matériaux : Précurseur pour les matériaux avancés
Les sites réactifs du composé en font un précurseur pour les matériaux présentant des propriétés électroniques et photoniques spécifiques. En science des matériaux, il peut être utilisé pour synthétiser des polymères et des revêtements avec des caractéristiques uniques, telles qu'une résistance accrue à la chaleur ou à la dégradation chimique. Son rôle dans le développement de matériaux avancés est crucial pour créer de nouvelles technologies .
Chimie analytique : Normes de chromatographie et de spectroscopie
Le this compound peut être utilisé comme standard dans des techniques analytiques telles que la RMN, la CLHP, la CL-SM et l'UHPLC. Sa structure et ses propriétés bien définies permettent son utilisation pour l'étalonnage des instruments et la validation des méthodes analytiques, garantissant l'exactitude et la précision de l'analyse chimique .
Génie chimique : Optimisation des procédés
En génie chimique, ce composé est impliqué dans des études d'optimisation des procédés. Ses propriétés peuvent influencer la cinétique et les mécanismes des réactions, qui sont cruciaux pour la conception de procédés chimiques efficaces et évolutifs. La compréhension de son comportement dans différentes conditions aide les ingénieurs à optimiser les méthodes de production pour la synthèse à l'échelle industrielle .
Sciences de l'environnement : Étude de l'impact chimique
L'impact environnemental des produits chimiques est un domaine de préoccupation croissante. Le this compound peut être étudié pour sa biodégradabilité, sa toxicité et ses effets à long terme sur les écosystèmes. La recherche dans ce domaine vise à développer des produits chimiques plus sûrs et à évaluer l'empreinte environnementale des composés chimiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are typically synthesized through a (3 + 2) cycloaddition reaction . In this reaction, a 1,3-dipole and a dipolarophile are required . The compound’s interaction with its targets would likely involve similar chemical reactions, leading to changes in the target’s function.
Biochemical Pathways
Isoxazole derivatives are known to have significant biological interests , suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
Its molecular weight is 17557 , which is within the range typically favorable for oral bioavailability in drug design.
Result of Action
Given the biological significance of isoxazole derivatives , it is likely that the compound could have a variety of effects at the molecular and cellular level.
Action Environment
The compound is recommended to be stored sealed in dry conditions at 2-8°c , suggesting that moisture and temperature could affect its stability.
Propriétés
IUPAC Name |
ethyl 5-chloro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEVNGXFHGZHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343566-56-3 | |
| Record name | ethyl 5-chloro-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)


![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)

![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)

![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide](/img/structure/B1375290.png)


![Tert-butyl 4-[(2-chloro-5-nitrophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1375295.png)
